molecular formula C22H13Cl2FO3 B11149685 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11149685
M. Wt: 415.2 g/mol
InChI Key: RYXZTKQBXCTIPW-UHFFFAOYSA-N
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Description

6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C22H13Cl2FO3 and a molecular weight of 415.252 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 6-chloro-4-phenyl-2H-chromen-2-one with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications .

Properties

Molecular Formula

C22H13Cl2FO3

Molecular Weight

415.2 g/mol

IUPAC Name

6-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H13Cl2FO3/c23-17-7-4-8-19(25)16(17)12-27-21-11-20-15(9-18(21)24)14(10-22(26)28-20)13-5-2-1-3-6-13/h1-11H,12H2

InChI Key

RYXZTKQBXCTIPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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